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Compound of Interest

Compound Name:
2-[(4-

ethoxybenzoyl)amino]benzamide

Cat. No.: B5809803 Get Quote

Introduction

2-[(4-ethoxybenzoyl)amino]benzamide is a benzamide derivative with potential applications

in medicinal chemistry and drug development. Its synthesis is a crucial step for further

biological evaluation and structure-activity relationship studies. This document provides a

detailed protocol for the laboratory-scale synthesis of this compound, intended for researchers,

scientists, and professionals in the field of drug development. The synthesis involves a two-

step process: the preparation of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid, followed

by its reaction with 2-aminobenzamide.

Overall Reaction Scheme

The synthesis proceeds via the following two stages:

Step 1: Synthesis of 4-ethoxybenzoyl chloride 4-ethoxybenzoic acid is converted to the more

reactive acid chloride using a chlorinating agent such as thionyl chloride.

Step 2: Synthesis of 2-[(4-ethoxybenzoyl)amino]benzamide The prepared 4-

ethoxybenzoyl chloride is then reacted with 2-aminobenzamide in the presence of a base to

yield the final product.
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Part 1: Synthesis of 4-ethoxybenzoyl chloride from 4-
ethoxybenzoic acid
This procedure is adapted from standard methods for the synthesis of aryl acid chlorides from

their corresponding carboxylic acids.[1][2]

Materials and Reagents

Reagent/Materi
al

Molar Mass (
g/mol )

Quantity Moles Notes

4-ethoxybenzoic

acid
166.17 10.0 g 0.060 Starting material

Thionyl chloride

(SOCl₂)
118.97 6.6 mL (10.8 g) 0.091

Chlorinating

agent (1.5 eq)

N,N-

Dimethylformami

de (DMF)

73.09 2-3 drops - Catalyst

Anhydrous

Toluene
- 50 mL - Solvent

Equipment

100 mL two-neck round-bottom flask

Reflux condenser with a drying tube (CaCl₂)

Magnetic stirrer and stir bar

Heating mantle

Distillation apparatus

Procedure
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Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar

and a reflux condenser, add 4-ethoxybenzoic acid (10.0 g, 0.060 mol) and anhydrous

toluene (50 mL).

Addition of Reagents: To this suspension, add thionyl chloride (6.6 mL, 0.091 mol) dropwise

at room temperature. After the addition, add 2-3 drops of N,N-dimethylformamide (DMF) as a

catalyst.

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3

hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

Product: The resulting crude 4-ethoxybenzoyl chloride is a liquid or low-melting solid and can

be used in the next step without further purification. Due to its moisture sensitivity, it should

be used immediately.[3]

Part 2: Synthesis of 2-[(4-
ethoxybenzoyl)amino]benzamide
This step involves the acylation of 2-aminobenzamide with the previously synthesized 4-

ethoxybenzoyl chloride, following a procedure similar to a Schotten-Baumann reaction.[4][5][6]
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Reagent/Materi
al

Molar Mass (
g/mol )

Quantity Moles Notes

2-

aminobenzamide
136.15 8.2 g 0.060 Starting material

4-ethoxybenzoyl

chloride
184.62 ~11.1 g ~0.060 From Part 1

Acetone - 100 mL - Solvent

Triethylamine

(Et₃N)
101.19 9.2 mL (6.7 g) 0.066 Base (1.1 eq)

Deionized water - As needed - For washing

Ethanol - As needed -
For

recrystallization

Equipment

250 mL round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Büchner funnel and flask for vacuum filtration

Procedure

Dissolution: In a 250 mL round-bottom flask, dissolve 2-aminobenzamide (8.2 g, 0.060 mol)

and triethylamine (9.2 mL, 0.066 mol) in acetone (100 mL) with stirring at room temperature.

Addition of Acyl Chloride: Cool the solution in an ice bath. Dissolve the crude 4-

ethoxybenzoyl chloride from Part 1 in a small amount of anhydrous acetone and add it

dropwise to the 2-aminobenzamide solution over 20-30 minutes, maintaining the

temperature below 10°C.
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Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at

room temperature for 4-6 hours. The formation of a precipitate (triethylamine hydrochloride)

will be observed.

Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

Wash the precipitate with a small amount of acetone.

Precipitation: Combine the filtrate and washings and pour the solution into a beaker

containing 300 mL of cold deionized water with stirring. A white precipitate of the product will

form.

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the

solid with plenty of deionized water to remove any remaining salts.

Purification: Recrystallize the crude product from ethanol to obtain pure 2-[(4-
ethoxybenzoyl)amino]benzamide.

Drying: Dry the purified crystals in a vacuum oven at 60-70°C.

Summary of Reaction Parameters

Parameter
Part 1: Acyl Chloride
Formation

Part 2: Amide Formation

Solvent Anhydrous Toluene Acetone

Temperature Reflux (80-90°C) 0°C to Room Temperature

Reaction Time 2-3 hours 4-6 hours

Key Reagents Thionyl Chloride, DMF (cat.) Triethylamine

Work-up Distillation Precipitation in water

Purification - Recrystallization from ethanol
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Part 1: Synthesis of 4-ethoxybenzoyl chloride

Part 2: Synthesis of 2-[(4-ethoxybenzoyl)amino]benzamide

Mix 4-ethoxybenzoic acid
and Toluene

Add Thionyl Chloride
and DMF (cat.)

Reflux for 2-3 hours

Distill to remove
excess reagents and solvent

Crude 4-ethoxybenzoyl chloride

Add 4-ethoxybenzoyl chloride
solution at 0°C

Use Immediately

Dissolve 2-aminobenzamide
and Triethylamine in Acetone

Stir at Room Temperature
for 4-6 hours

Filter to remove
Triethylamine HCl

Precipitate product
in cold water

Collect crude product
by filtration

Recrystallize from Ethanol

Dry the final product

Click to download full resolution via product page

Caption: Workflow for the two-part synthesis of 2-[(4-ethoxybenzoyl)amino]benzamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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